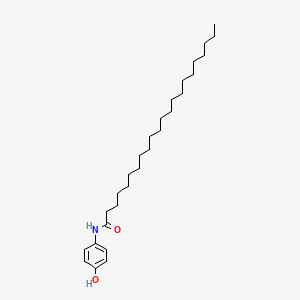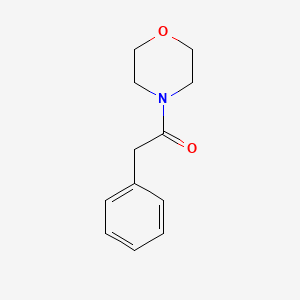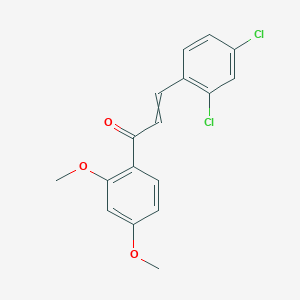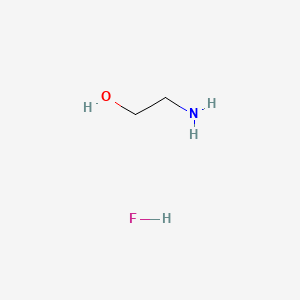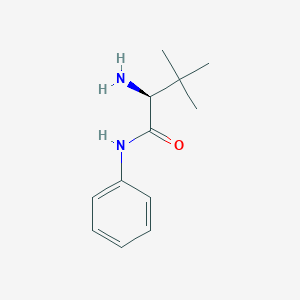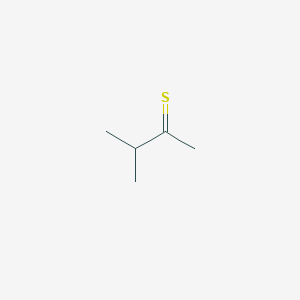
5-(Morpholin-4-ylcarbonyl)adamantan-2-one
Vue d'ensemble
Description
5-(Morpholin-4-ylcarbonyl)adamantan-2-one is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. It is commonly known as MAC and belongs to the class of adamantane derivatives. MAC has been synthesized and studied for its potential applications in various fields including medicine, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of 5-(Morpholin-4-ylcarbonyl)adamantan-2-one is not fully understood. However, studies have shown that MAC can inhibit the activity of the viral M2 ion channel protein, which is essential for the replication of the influenza A virus. MAC can also inhibit the aggregation of alpha-synuclein protein, which is implicated in the development of Parkinson's disease.
Biochemical and Physiological Effects:
MAC has been shown to have low toxicity and is well-tolerated in animal studies. It has been shown to have no significant effect on body weight, food consumption, or behavior in rats. MAC has also been shown to have no significant effect on liver and kidney function in rats. However, more studies are required to determine the long-term effects of MAC on human health.
Avantages Et Limitations Des Expériences En Laboratoire
MAC has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a high degree of purity. MAC is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, MAC has some limitations as a research tool. It is relatively expensive compared to other research chemicals, and its synthesis requires specialized equipment and expertise.
Orientations Futures
The potential applications of 5-(Morpholin-4-ylcarbonyl)adamantan-2-one are vast and varied. Future research could focus on developing new derivatives of MAC with improved properties for specific applications. MAC could also be studied further for its potential use in the treatment of other diseases such as Alzheimer's disease and cancer. Additionally, MAC could be studied for its potential use in the development of new materials for use in electronics and optoelectronics. Further studies could also be conducted to determine the long-term effects of MAC on human health.
Conclusion:
In conclusion, 5-(Morpholin-4-ylcarbonyl)adamantan-2-one is a chemical compound that has shown promising results in scientific research. Its unique properties make it a valuable research tool in various fields of science. MAC has potential applications in medicine, materials science, and catalysis. Future research could focus on developing new derivatives of MAC with improved properties for specific applications and studying its long-term effects on human health.
Applications De Recherche Scientifique
MAC has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, MAC has shown promising results as an antiviral agent against influenza A virus. It has also been studied for its potential use in the treatment of Parkinson's disease as it can inhibit the aggregation of alpha-synuclein protein. MAC has also been studied for its potential use in the development of new materials such as organic semiconductors and liquid crystals. In the field of catalysis, MAC has shown potential as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
5-(morpholine-4-carbonyl)adamantan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-13-11-5-10-6-12(13)9-15(7-10,8-11)14(18)16-1-3-19-4-2-16/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEPZBYNNOTFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C23CC4CC(C2)C(=O)C(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-ylcarbonyl)adamantan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



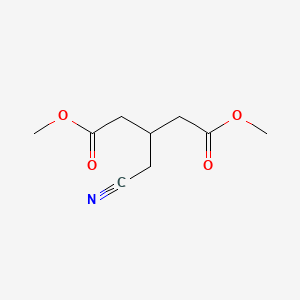
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3048494.png)
